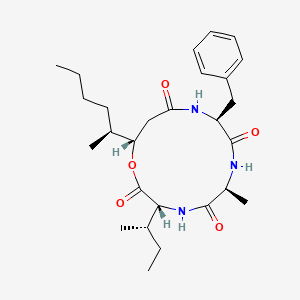

![molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

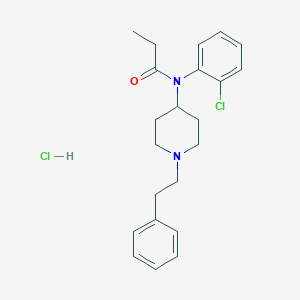

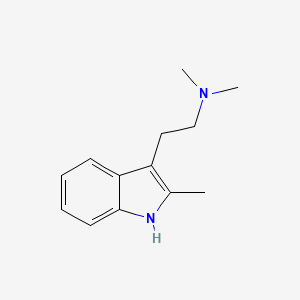

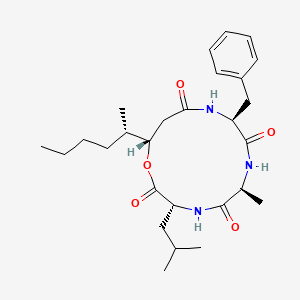

N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate

Overview

Description

Eliglustat-d15 (tartrate) is a deuterium-labeled derivative of eliglustat tartrate, a glucosylceramide synthase inhibitor. This compound is primarily used in the treatment of Gaucher disease, a rare genetic disorder characterized by the accumulation of glucosylceramide in various organs due to the deficiency of the enzyme acid beta-glucosidase . The deuterium labeling in Eliglustat-d15 (tartrate) enhances its stability and allows for precise tracking in pharmacokinetic studies .

Scientific Research Applications

Eliglustat-d15 (tartrate) has a wide range of scientific research applications:

Mechanism of Action

Eliglustat-d15 (tartrate) exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide . By reducing the production of glucosylceramide, the compound helps to prevent its accumulation in cells, thereby alleviating the symptoms of Gaucher disease . The molecular targets of Eliglustat-d15 (tartrate) include the active site of glucosylceramide synthase, where it binds and inhibits the enzyme’s activity .

Biochemical Analysis

Biochemical Properties

Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .

Cellular Effects

Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .

Molecular Mechanism

The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .

Temporal Effects in Laboratory Settings

In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .

Dosage Effects in Animal Models

The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .

Metabolic Pathways

The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .

Preparation Methods

The synthesis of Eliglustat-d15 (tartrate) involves multiple steps, starting with the preparation of the deuterium-labeled intermediates. The process typically includes:

Coupling Reaction: The initial step involves coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate.

Hydrogenation: The intermediate is then subjected to hydrogenation to introduce deuterium atoms.

Cyclization: The hydrogenated intermediate undergoes cyclization to form the core structure of eliglustat.

Tartrate Formation: Finally, the compound is reacted with tartaric acid to form the tartrate salt.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process may involve the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product .

Chemical Reactions Analysis

Eliglustat-d15 (tartrate) undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Comparison with Similar Compounds

Eliglustat-d15 (tartrate) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies . Similar compounds include:

Eliglustat: The non-deuterated form of the compound, used in the treatment of Gaucher disease.

Velaglucerase alfa: An enzyme replacement therapy for Gaucher disease, which works by providing the deficient enzyme rather than inhibiting its synthesis.

Eliglustat-d15 (tartrate) stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in both research and clinical settings .

properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGQLUTVKDPUJS-FMLUTTPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)